3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine
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Overview
Description
3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine is an organic compound that contains a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with a suitable amine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another pyridine derivative with similar substituents.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): A compound with a similar pyridine core but different substituents.
Uniqueness
3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H10ClF3N2 |
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Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-7(9(11,12)13)6(2-1-4-14)3-5-15-8/h3,5H,1-2,4,14H2 |
InChI Key |
HYBPAOFGJCJYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCCN)C(F)(F)F)Cl |
Origin of Product |
United States |
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